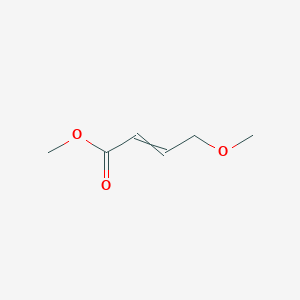
2-Butenoic acid, 4-methoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Methyl 4-methoxybut-2-enoate can be synthesized through the reaction of methanol and 2-butenal under acidic conditions. The reaction involves the formation of 4-methoxybut-2-enal, which is then oxidized to the corresponding ester using an oxidizing agent . Industrial production methods typically involve similar processes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Methyl 4-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Addition Reactions: It participates in Michael addition reactions, where nucleophiles add to the double bond.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-methoxybut-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-methoxybut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The double bond in the compound makes it susceptible to addition reactions, while the ester group can undergo hydrolysis and other transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Methyl 4-methoxybut-2-enoate can be compared with other similar compounds such as:
Methyl acrylate: Both compounds contain an ester group and a double bond, but methyl acrylate lacks the methoxy group.
Ethyl 4-methoxybut-2-enoate: This compound is similar but has an ethyl group instead of a methyl group.
Methyl 3-methoxybut-2-enoate: This compound has the methoxy group on a different carbon atom.
Methyl 4-methoxybut-2-enoate is unique due to its specific structure, which imparts distinct reactivity and applications .
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl 4-methoxybut-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-8-5-3-4-6(7)9-2/h3-4H,5H2,1-2H3 |
InChI Key |
JMXSTMJTPSFRNI-UHFFFAOYSA-N |
Canonical SMILES |
COCC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


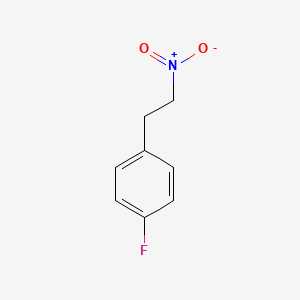
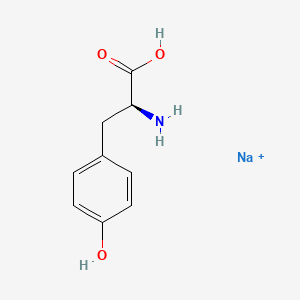
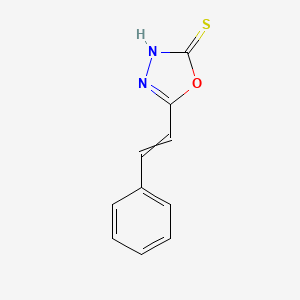
![3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B11725898.png)
![N''-{[(2-Chlorophenyl)methylidene]amino}guanidine](/img/structure/B11725900.png)
![2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11725911.png)
![8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725916.png)
![(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11725920.png)
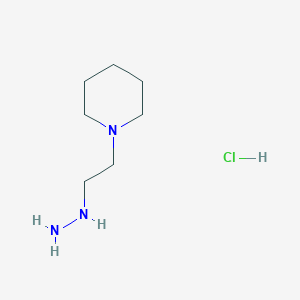
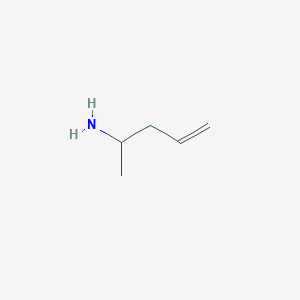
![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)
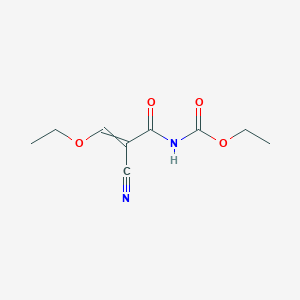
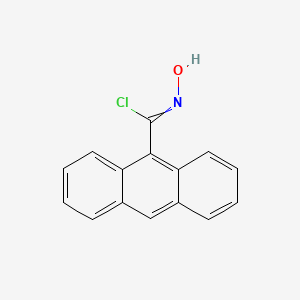
![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
